N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-2-26-17-10-9-16(23-24-17)12-5-3-6-13(11-12)22-19(25)18-14(20)7-4-8-15(18)21/h3-11H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDAHIQHAXYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazines are commonly synthesized via cyclization reactions. A plausible route involves the condensation of a 1,4-diketone with hydrazine:
- 1,4-Diketone Preparation : Ethyl glyoxylate and a substituted acetylene undergo cycloaddition to form a 1,4-diketone intermediate.
- Hydrazine Cyclization : Treatment with hydrazine hydrate in ethanol yields 3,6-disubstituted pyridazine.
Amide Bond Formation
Acid Chloride Method
Procedure :
- Activation : 2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 2,6-difluorobenzoyl chloride.
- Coupling : The acid chloride is reacted with 3-(6-ethoxypyridazin-3-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
- Solvent: Anhydrous DCM
- Temperature: 0°C to room temperature
- Yield: ~75–85% after column chromatography (silica gel, hexane/ethyl acetate)
Coupling Reagent Approach
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
Procedure :
- Activation : 2,6-Difluorobenzoic acid, EDC, and HOBt are mixed in DMF at 0°C for 30 minutes.
- Coupling : 3-(6-Ethoxypyridazin-3-yl)aniline is added, and the reaction is stirred at room temperature for 12–24 hours.
Conditions :
- Solvent: Dry DMF
- Workup: Aqueous extraction, followed by purification via recrystallization (ethanol/water)
- Yield: ~80–90%
Comparative Analysis of Coupling Methods
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic steps (e.g., SOCl₂ reactions) and improve reproducibility.
Green Chemistry Alternatives
- Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.
- Catalyst Recycling : Palladium recovery via supported catalysts reduces costs.
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit certain enzymes and receptors, leading to their pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoylurea Class
Benzoylurea derivatives are a prominent class of compounds sharing the 2,6-difluorobenzamide motif. Key examples include:
Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
- Structure : Replaces the ethoxypyridazine group with a 4-chlorophenylurea linkage.
- Use : Insect growth regulator targeting chitin synthesis in arthropods .
- Key Difference : The absence of a pyridazine ring reduces metabolic stability compared to the ethoxypyridazine-containing target compound.
Chlorfluazuron (N-[[3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl]carbamoyl]-2,6-difluorobenzamide)
- Structure : Incorporates a chlorinated pyridinyloxy group instead of ethoxypyridazine.
- Use : Insecticide with broad-spectrum activity against Lepidoptera .
- Key Difference : The trifluoromethylpyridine moiety enhances lipophilicity and insecticidal potency but may increase environmental persistence.
Novaluron (N-[[3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide)
Pyridazine-Containing Analogues
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide
- Structure: Shares the ethoxyphenyl-pyridazine core but includes a pyridazinone (6-oxo) group and an ethyl spacer.
- Use : Investigated for antifungal activity .
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)
Substituted Pyrimidine Derivatives
Compounds such as N-(3-(((6-(Difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4c) and N-(3-(((6-Ethyl-5-fluoropyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4d) ():
- Structure : Feature pyrimidine rings with sulfur-containing linkers.
- Use : Antifungal agents with IC₅₀ values < 10 μM against Botrytis cinerea.
- Key Difference : The thioether linkage and pyrimidine substituents enhance antifungal specificity but may increase susceptibility to oxidative degradation.
Comparative Analysis Table
Research Findings and Functional Implications
- Ethoxypyridazine vs. Chlorophenyl : The ethoxy group in the target compound may improve metabolic stability compared to chlorophenyl groups in diflubenzuron, reducing bioaccumulation risks .
- Fluorine Substitution : The 2,6-difluorobenzamide motif is conserved across analogs, enhancing electronegativity and binding to target enzymes (e.g., chitin synthase) .
- Pyridazine vs.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- CAS Number : 922640-08-2
This compound exhibits several biological activities primarily through modulation of specific signaling pathways:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target the PI3K pathway, which is critical in many cancers, particularly those with PTEN deficiency .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
Pharmacological Effects
The pharmacological profile of this compound includes:
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound involved administering the compound to mice with PTEN-deficient prostate tumors. The results indicated a significant reduction in tumor size compared to control groups. This suggests that the compound effectively targets the PI3K pathway and could be a candidate for further clinical development .
Case Study 2: Inflammatory Response Modulation
In another study focusing on its anti-inflammatory properties, the compound was tested on macrophage cell lines exposed to lipopolysaccharides (LPS). Results showed a marked decrease in the production of TNF-alpha and IL-6 cytokines, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide, and what intermediates are critical to its formation?
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the pyridazine and benzamide moieties. A common approach for similar benzamide derivatives includes:
- Step 1 : Synthesis of the 6-ethoxypyridazine core via nucleophilic substitution or cyclization reactions.
- Step 2 : Functionalization of the phenyl ring at the 3-position, possibly through Suzuki-Miyaura coupling or Ullmann-type reactions to attach the pyridazine group.
- Step 3 : Formation of the 2,6-difluorobenzamide moiety via amide coupling (e.g., using HATU or EDCI as coupling agents).
Key intermediates include the pyridazine-phenyl precursor and the activated carboxylic acid derivative of 2,6-difluorobenzoic acid. Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize side products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA).
- Spectroscopy : Confirm the structure via H/C NMR (e.g., characteristic peaks for fluorinated benzamide at δ ~165 ppm in C) and high-resolution mass spectrometry (HRMS).
- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do structural modifications to the pyridazine or benzamide moieties influence the compound’s bioactivity, and what computational tools can predict these effects?
- Structure-Activity Relationship (SAR) : Substitutions on the pyridazine ring (e.g., ethoxy vs. methoxy groups) and fluorination patterns on the benzamide can alter binding affinity to biological targets. For example, difluorination at the 2,6-positions enhances metabolic stability and hydrophobic interactions in similar benzamide-based pesticides .
- Computational Methods : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target enzymes (e.g., chitin synthase in insects). Density Functional Theory (DFT) calculations assess electronic effects of substituents .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Fluorine atoms and planar aromatic systems often lead to poor crystal growth due to weak intermolecular interactions.
- Solutions :
- Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Employ SHELX software for structure refinement, particularly for resolving disorder in the pyridazine ring or fluorinated regions. Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation improves resolution for heavy atoms like fluorine .
Q. How can conflicting solubility data for this compound be resolved across different solvent systems?
- Methodological Approach :
- Conduct systematic solubility studies using the shake-flask method in buffered (pH 7.4) and organic solvents (DMSO, ethanol).
- Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity.
- Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .
Q. What analytical strategies are recommended for detecting degradation products under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Detection Methods :
Methodological Notes
- SHELX Refinement : For crystallographic data, prioritize the SHELXL module for small-molecule refinement, leveraging its robust handling of fluorine atoms and disorder .
- Biological Assays : Use insect cell lines (e.g., Sf9) for evaluating chitin synthesis inhibition, a common mode of action for benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
